molecular formula C8H14N2O3 B3319161 Tert-butyl 3-oxopyrazolidine-1-carboxylate CAS No. 1075716-11-8

Tert-butyl 3-oxopyrazolidine-1-carboxylate

Cat. No.: B3319161
CAS No.: 1075716-11-8
M. Wt: 186.21 g/mol
InChI Key: GYUKIYHEESZGMA-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxopyrazolidine-1-carboxylate: is an organic compound with the molecular formula C8H14N2O3. It is a derivative of pyrazolidine, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as an intermediate in organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxopyrazolidine-1-carboxylate typically involves the reaction of pyrazolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

  • Dissolve pyrazolidine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and extracted with dichloromethane.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain this compound as a solid product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-oxopyrazolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrazolidine derivatives.

Scientific Research Applications

Tert-butyl 3-oxopyrazolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxopyrazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, elimination, and substitution mechanisms.

Comparison with Similar Compounds

  • Tert-butyl 3-oxopiperidine-1-carboxylate
  • Tert-butyl 3-oxopiperazine-1-carboxylate
  • Tert-butyl 3-oxopyrrolidine-1-carboxylate

Comparison:

  • Structural Differences: While tert-butyl 3-oxopyrazolidine-1-carboxylate contains a five-membered ring with two nitrogen atoms, similar compounds like tert-butyl 3-oxopiperidine-1-carboxylate and tert-butyl 3-oxopiperazine-1-carboxylate contain six-membered rings with different nitrogen arrangements.
  • Reactivity: The reactivity of these compounds varies based on the ring size and the position of the nitrogen atoms. This compound may exhibit different reactivity patterns compared to its six-membered counterparts.
  • Applications: The applications of these compounds can also differ based on their structural properties and reactivity. This compound may be preferred in certain synthetic routes due to its unique ring structure.

Properties

IUPAC Name

tert-butyl 3-oxopyrazolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-6(11)9-10/h4-5H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUKIYHEESZGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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